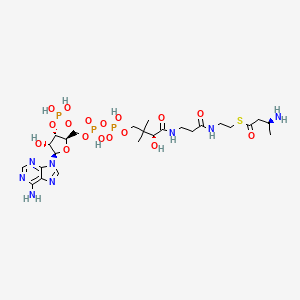
L-3-aminobutanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-3-aminobutanoyl-CoA is a 3-aminobutyryl-CoA having that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of L-3-aminobutanoic acid. It is a conjugate acid of a L-3-aminobutanoyl-CoA(3-).
Scientific Research Applications
Enzymatic Interactions and Substrate Specificity
- Alkylthio CoA derivatives, including L-3-aminobutanoyl-CoA, interact with acyl-CoA dehydrogenase from pig kidney, suggesting a role in fatty acid metabolism. These interactions help understand substrate specificity and enzyme binding sites (Powell et al., 1987).
Enzymatic Function in Peroxisomes
- Peroxisomal bifunctional protein from rat liver shows activity towards L-3-hydroxyacyl-CoA, suggesting its role in fatty acid oxidation pathways (Palosaari & Hiltunen, 1990).
Role in Biochemical Pathways
- Clostridium SB4 utilizes L-3-aminobutanoyl-CoA in lysine degradation, highlighting its role in amino acid metabolism (Yorifuji, Jeng, & Barker, 1977).
Impact on Fatty Acid Oxidation
- Enzymes like butyryl-CoA dehydrogenase are affected by CoA esters, indicating L-3-aminobutanoyl-CoA's influence on fatty acid oxidation processes (Holland, Senior, & Sherratt, 1973).
Enzymatic Hydratase Activity
- Enoyl-CoA hydratase's activity towards various CoA derivatives, including L-3-aminobutanoyl-CoA, is crucial in polyhydroxyalkanoate synthesis, relevant in biotechnological applications (Tsuge et al., 2003).
Synthesis of 3-Aminobutanoic Acid Derivatives
- Methods to synthesize enantiomerically pure 3-aminobutanoic acid derivatives, possibly involving L-3-aminobutanoyl-CoA, are crucial in chemical synthesis (Seebach & Estermann, 1987).
Neurological and Disease Research
- A human brain enzyme, l-3-hydroxyacyl-CoA dehydrogenase, related to L-3-aminobutanoyl-CoA, is involved in Alzheimer's disease research (He, Schulz, & Yang, 1998).
Medical Implications in Metabolic Disorders
- Deficiencies in L-3-hydroxyacyl-CoA dehydrogenase, related to L-3-aminobutanoyl-CoA, are linked to metabolic disorders like myoglobinuria and encephalopathy (Tein et al., 1991).
Metabolic Engineering and Biofuel Production
- Modified CoA-dependent pathways involving L-3-aminobutanoyl-CoA have been engineered in Methylobacterium extorquens AM1 for butanol production, a potential biofuel (Hu & Lidstrom, 2014).
properties
Product Name |
L-3-aminobutanoyl-CoA |
|---|---|
Molecular Formula |
C25H43N8O17P3S |
Molecular Weight |
852.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-aminobutanethioate |
InChI |
InChI=1S/C25H43N8O17P3S/c1-13(26)8-16(35)54-7-6-28-15(34)4-5-29-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,36-37H,4-10,26H2,1-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t13-,14+,18+,19+,20-,24+/m0/s1 |
InChI Key |
CCSDHAPTHIKZLY-VKBDFPRVSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |
Canonical SMILES |
CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





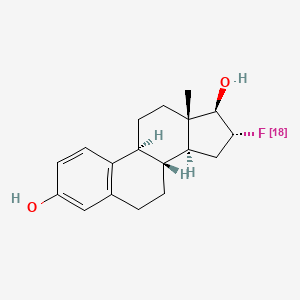

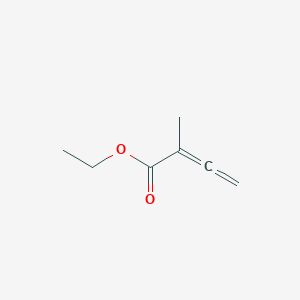

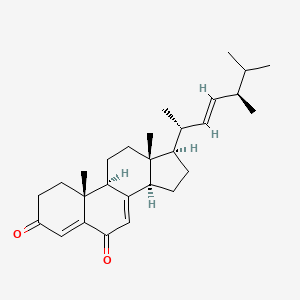
![[1,1'-Biphenyl]-3,5-dicarboxylic acid](/img/structure/B1248502.png)

![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)
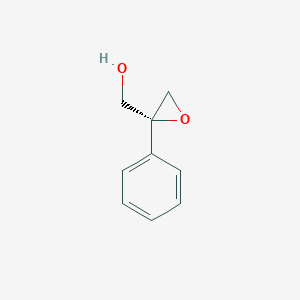
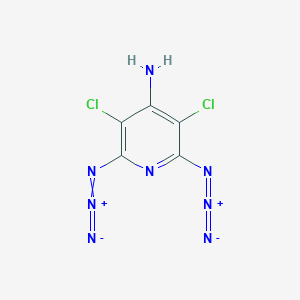

![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)